2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16376157
InChI: InChI=1S/C19H17NO5/c1-23-11-19(22)20-12-7-8-17-14(9-12)15(21)10-18(25-17)13-5-3-4-6-16(13)24-2/h3-10H,11H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol

2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

CAS No.:

Cat. No.: VC16376157

Molecular Formula: C19H17NO5

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide -

Specification

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
IUPAC Name 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide
Standard InChI InChI=1S/C19H17NO5/c1-23-11-19(22)20-12-7-8-17-14(9-12)15(21)10-18(25-17)13-5-3-4-6-16(13)24-2/h3-10H,11H2,1-2H3,(H,20,22)
Standard InChI Key NGLONSVADVZUEM-UHFFFAOYSA-N
Canonical SMILES COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (PubChem CID: 42506971) has the molecular formula C₁₉H₁₇NO₅ and a molecular weight of 339.3 g/mol . The IUPAC name, 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide, reflects its substitution pattern:

  • A chromen-4-one backbone (4H-chromen-4-one) fused with a benzene ring.

  • 2-Methoxyphenyl and acetamide groups at the 2- and 6-positions, respectively .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₅
Molecular Weight339.3 g/mol
SMILESCOCC(=O)NC₁=CC₂=C(C=C₁)OC(=CC₂=O)C₃=CC=C(C=C₃)OC
InChIKeyVCFGZSPLBFCHOI-UHFFFAOYSA-N

Crystallographic and Conformational Insights

While no crystal structure data exists for this specific compound, analogous chromenone-acetamide hybrids exhibit triclinic crystal systems with bond lengths and angles critical for stability. For example, N-(acridin-9-yl)-2-(4-methylpiperidin...) monohydrate (CCDC 2153613) shows C–N bond lengths of 1.420–1.346 Å and bond angles of 124.4° . These parameters suggest that the acetamide group in 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide likely adopts a planar conformation, optimizing hydrogen-bonding interactions .

Synthesis and Derivative Development

Structural Analogues and Modifications

Derivatives with halogen or alkyl substituents demonstrate enhanced bioactivity. For instance:

  • N-(2-(4-Chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide exhibits antimicrobial properties due to the electron-withdrawing chlorine atom.

  • 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide shows improved lipophilicity, aiding membrane permeability.

Table 2: Comparative Analysis of Chromenone Derivatives

CompoundSubstituentKey Property
2-Methoxy-N-[2-(2-methoxyphenyl)-...]2-MethoxyphenylHypothesized anti-inflammatory activity
N-(2-(4-Chlorophenyl)-4-oxo-...)4-ChlorophenylAntimicrobial efficacy
2-Chloro-N-(3,4-dimethoxyphenyl)-...3,4-DimethoxyphenylEnhanced bioavailability

Future Directions and Research Gaps

Priority Investigations

  • Synthetic Optimization: Develop greener catalytic methods for large-scale production.

  • In Vitro Screening: Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa).

  • ADMET Studies: Assess absorption, distribution, and metabolic stability.

Structural Exploration

  • Introduce biodegradable ester linkages to reduce persistence.

  • Explore fluorine substitutions to enhance blood-brain barrier penetration.

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